molecular formula C10H14BBrO3 B2869312 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-25-3

2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2869312
CAS No.: 1111096-25-3
M. Wt: 272.93
InChI Key: UQPIQWGQNJWGTE-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a bromofuran moiety. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon bonds. Its unique structure makes it a valuable reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 5-bromofuran-2-carbaldehyde with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere and elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding boronic acid and reduction to form boronic esters.

  • Substitution Reactions: The bromine atom in the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Boronic Acids and Esters: From oxidation and reduction reactions.

Mechanism of Action

Target of Action

The primary target of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

The compound acts as a competitive antagonist of AHR . This means it competes with other ligands for binding to the AHR, preventing these ligands from activating the receptor . This can result in changes to the transcription of genes regulated by the AHR .

Biochemical Pathways

The AHR is involved in several biochemical pathways, including those related to xenobiotic metabolism and inflammation . By acting as an antagonist of the AHR, this compound can potentially affect these pathways .

Pharmacokinetics

The compound’s interaction with the ahr suggests it may be absorbed and distributed in the body in a manner similar to other ahr ligands .

Result of Action

The antagonistic action of this compound on the AHR can result in changes to the transcription of AHR-regulated genes . This can potentially affect cellular processes such as xenobiotic metabolism and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other AHR ligands can affect the compound’s ability to bind to the AHR . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in bioconjugation studies, where it is used to label biomolecules for imaging and tracking. Medicine: Its derivatives are explored for their potential therapeutic properties, particularly in cancer treatment. Industry: It is employed in the development of new materials and polymers with advanced properties.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids used in cross-coupling reactions.

  • Furan Derivatives: Other furan-based compounds with different substituents.

Uniqueness: 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic acids and furan derivatives.

This compound's versatility and efficiency make it a valuable tool in organic synthesis, with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity profile set it apart from similar compounds, making it an essential reagent in various scientific research fields.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIQWGQNJWGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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